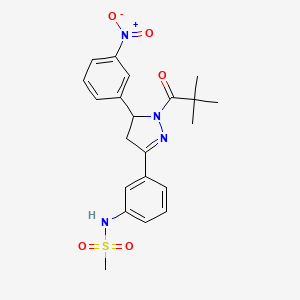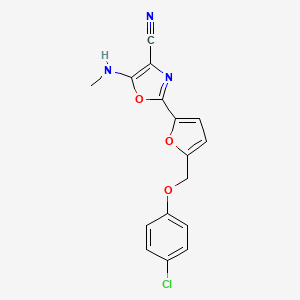
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(methylamino)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(methylamino)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. In cancer cells, compound X has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in cell division and proliferation. In Alzheimer's disease, compound X has been shown to inhibit the activity of the protein beta-secretase 1 (BACE1), which is involved in the production of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in the body. In cancer cells, compound X has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, compound X has been shown to reduce the production of beta-amyloid plaques in the brain, which are believed to be a major cause of the disease. In addition, compound X has been shown to have antibacterial and antifungal properties, making it a potential new class of antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using compound X in lab experiments include its high potency and selectivity, making it a useful tool for studying the mechanisms of various diseases. However, the limitations of using compound X in lab experiments include its low solubility in water and its potential toxicity, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of compound X. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to explore its potential as a new class of antibiotics. In addition, further research is needed to fully understand the mechanism of action of compound X and to develop new synthesis methods that can improve its solubility and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(methylamino)oxazole-4-carbonitrile involves a multi-step process. The first step involves the reaction of 4-chlorobenzyl alcohol with furan-2-carbaldehyde in the presence of a base to form the intermediate 5-((4-chlorophenoxy)methyl)furan-2-carbaldehyde. The second step involves the reaction of the intermediate with methylamine and acetic acid to form the intermediate 5-((4-chlorophenoxy)methyl)furan-2-yl)-5-(methylamino)oxazole-2-carbaldehyde. The final step involves the reaction of the intermediate with sodium cyanide in the presence of an acid catalyst to form the final product, 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(methylamino)oxazole-4-carbonitrile.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, compound X has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, compound X has been studied for its potential as a new class of antibiotics. In materials science, compound X has been studied for its potential as a new class of organic semiconductors.
Propriétés
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(methylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-19-15-13(8-18)20-16(23-15)14-7-6-12(22-14)9-21-11-4-2-10(17)3-5-11/h2-7,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKVTFXALALKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(methylamino)oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

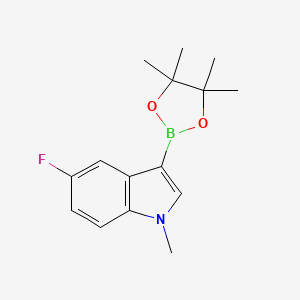
![2-[(1-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2909870.png)
![2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2909872.png)
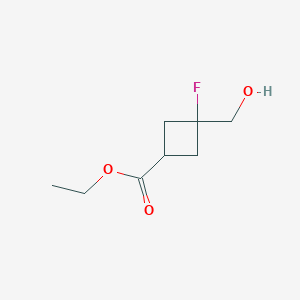
![4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2909874.png)


![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2909881.png)
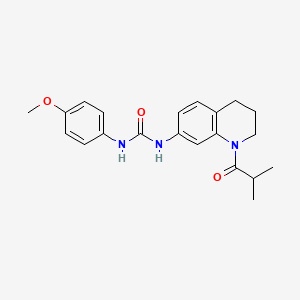
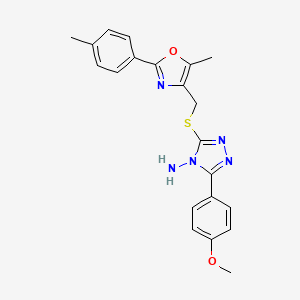

![N-[(2-chlorophenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2909885.png)

